5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Description
5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
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Biological Activity
5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole core structure known for its diverse pharmacological properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that can include:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core : This is achieved through cyclization reactions involving various nitrogen sources.
- Substituent introduction : The addition of the 3,4-dimethoxyphenyl and 3-fluorobenzyl groups occurs via coupling reactions under optimized conditions to enhance yield and purity.
Example Synthetic Route
Step | Reaction Type | Key Reagents | Yield |
---|---|---|---|
1 | Cyclization | Hydrazine derivatives | High |
2 | Coupling | Alkyl halides (e.g., benzyl bromide) | Moderate |
Antimicrobial Properties
Compounds with a triazole scaffold have been extensively studied for their antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds derived from triazoles have shown effectiveness against various bacterial strains. A study demonstrated that modifications in substituents can lead to enhanced activity against Gram-positive bacteria.
- Antifungal Activity : Some triazole derivatives display potent antifungal effects against pathogens like Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 62.5 µg/mL for certain derivatives .
Anticancer Activity
The biological evaluation of triazole compounds has also highlighted their potential in cancer therapy. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that related compounds can reduce cell viability in various cancer cell lines by inducing apoptosis.
- Case Study : A derivative exhibited an IC50 value of 0.4 μM in kinase activity assays, indicating strong potential as an anticancer agent .
Other Biological Activities
Research has suggested that this class of compounds may also exhibit:
- Anti-inflammatory effects : Some triazoles have been shown to modulate inflammatory pathways.
- Neuroprotective effects : Certain derivatives interact with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to specific receptors and alter their activity, leading to downstream effects on cell function.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c1-27-14-7-6-13(9-15(14)28-2)24-18(25)16-17(19(24)26)23(22-21-16)10-11-4-3-5-12(20)8-11/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORFWOZIPASIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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